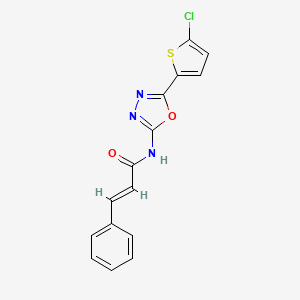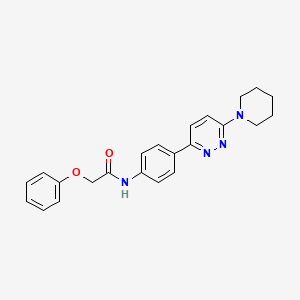
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a derivative of phenoxy acetamide . It is a part of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It contains a phenoxy group, a pyridazin-3-yl group, and a piperidin-1-yl group . The exact structure would need to be determined through techniques such as NMR spectroscopy.Mécanisme D'action
Target of Action
Related compounds such as nonsteroidal anti-inflammatory drugs (nsaids) are known to act by blocking the production of prostaglandins through inhibition of cyclooxygenase (cox) enzymes .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly cox enzymes, leading to the inhibition of prostaglandin production .
Biochemical Pathways
The compound likely affects the prostaglandin synthesis pathway, given the potential inhibition of COX enzymes. This could lead to downstream effects such as reduced inflammation and pain, which are typical outcomes of NSAID action .
Pharmacokinetics
The molecular weight of the compound is 388471, which is within the optimal range for drug-like properties, suggesting it may have suitable absorption and distribution characteristics.
Result of Action
Based on the potential inhibition of cox enzymes, it could lead to reduced inflammation and pain .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide in lab experiments is its high purity and yield, which makes it suitable for various scientific research applications. Additionally, this compound has been shown to have low toxicity in vitro, which makes it a safer alternative to other compounds that are used in cancer research and neuroprotection. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide, including the optimization of its synthesis method to improve its yield and purity, the investigation of its mechanism of action, and the development of new derivatives with improved solubility and efficacy. Additionally, further studies are needed to evaluate the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide involves a multi-step process that begins with the reaction of 2-phenol with 2-bromoacetyl chloride to yield 2-phenoxyacetamide. This intermediate is then reacted with 6-(piperidin-1-yl)pyridazin-3-amine in the presence of a palladium catalyst to produce the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity, making it suitable for various scientific research applications.
Applications De Recherche Scientifique
2-phenoxy-N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its neuroprotective effects, as it has been shown to protect against oxidative stress-induced neuronal damage in vitro. Additionally, this compound has been shown to have cardioprotective effects, as it can reduce myocardial infarction size and improve cardiac function in animal models of ischemia-reperfusion injury.
Propriétés
IUPAC Name |
2-phenoxy-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-23(17-29-20-7-3-1-4-8-20)24-19-11-9-18(10-12-19)21-13-14-22(26-25-21)27-15-5-2-6-16-27/h1,3-4,7-14H,2,5-6,15-17H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDQFVYPQXXBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
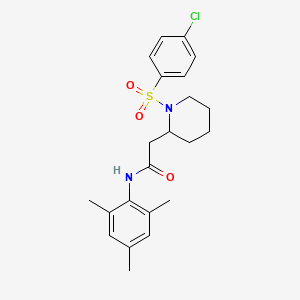
![2-(4-fluorophenyl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2935425.png)
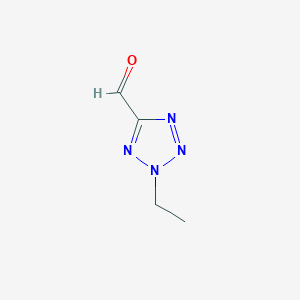
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N,N-diisopropylacetamide](/img/structure/B2935428.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2935430.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2935431.png)
![6-Fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]pyridine-3-carboxamide](/img/structure/B2935432.png)
![{[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl}amine hydrochloride](/img/no-structure.png)
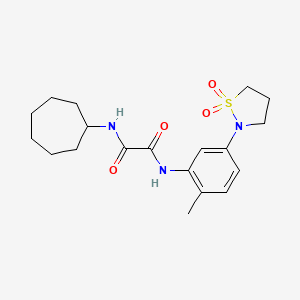

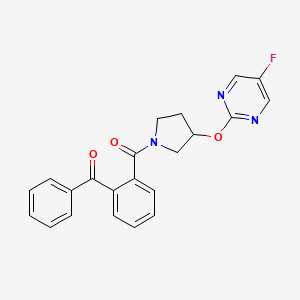
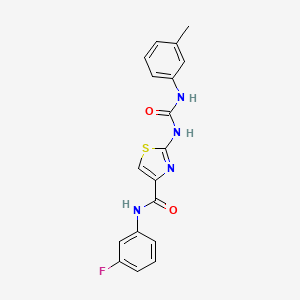
![2,4-dimethoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2935446.png)
